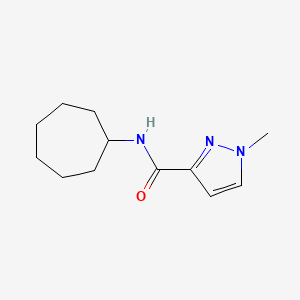
1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine, also known as DPI-3290, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. Specifically, it has been shown to inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synapse. This effect may contribute to its potential antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine has been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine is that it has been extensively studied in preclinical models, allowing for a better understanding of its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to develop targeted therapies based on this compound.
Direcciones Futuras
There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine. One area of interest is its potential as a treatment for addiction, particularly in relation to its effects on dopamine uptake. Another potential direction is the development of more targeted therapies based on a better understanding of its mechanism of action. Additionally, further research is needed to fully elucidate its biochemical and physiological effects, particularly in relation to its potential as a neuroprotective agent.
Métodos De Síntesis
The synthesis of 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3,3-diphenylpropanoic acid chloride in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic steps to yield the final compound.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit a range of pharmacological activities, including inhibition of dopamine uptake and modulation of serotonin receptors. These effects make it a promising candidate for the treatment of various neurological disorders, including depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-21-10-9-15-26(22(21)2)28-16-18-29(19-17-28)27(30)20-25(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-15,25H,16-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPNIHZZHXYEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-hydroxy-5-isopropyl-3-[(4-methoxyphenyl)sulfonyl]-2-methylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B5974572.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)
![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)


![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974615.png)
![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![5-chloro-2-hydroxybenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5974632.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5974639.png)
![N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5974640.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)